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molecular formula C14H11NO4S B8462808 [5-Nitro-2-(phenylsulfanyl)phenyl]acetic acid CAS No. 42191-06-0

[5-Nitro-2-(phenylsulfanyl)phenyl]acetic acid

Cat. No. B8462808
M. Wt: 289.31 g/mol
InChI Key: WEKDWCDZPOVNCP-UHFFFAOYSA-N
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Patent
US04006144

Procedure details

210.3 g of 3-nitro-6-(phenylthio)-phenylacetonitrile, 210 ml of water, 210 ml of concentrated sulphuric acid and 210 ml of acetic acid are heated to reflux for 20 hours. The mixture is cooled and extracted with ether. The organic phase is washed successively with water and aqueous sodium carbonate solution. The aqueous phase is made acid with hydrochloric acid and extracted with ethyl acetate. The organic phase is washed with water, dried over magnesium sulphate, evaporated under reduced pressure and the residue recrystallised from benzene. There is obtained 3-nitro-6-(phenylthio)-phenylacetic acid of melting point 138°-140° C.
Name
3-nitro-6-(phenylthio)-phenylacetonitrile
Quantity
210.3 g
Type
reactant
Reaction Step One
Name
Quantity
210 mL
Type
reactant
Reaction Step One
Quantity
210 mL
Type
reactant
Reaction Step One
Quantity
210 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6](CC#N)[C:7]([S:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[CH:8][CH:9]=1)([O-:3])=[O:2].O.S(=O)(=O)(O)O.[C:26]([OH:29])(=[O:28])[CH3:27]>>[N+:1]([C:4]1[CH:9]=[C:8]([CH2:27][C:26]([OH:29])=[O:28])[C:7]([S:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[CH:6][CH:5]=1)([O-:3])=[O:2]

Inputs

Step One
Name
3-nitro-6-(phenylthio)-phenylacetonitrile
Quantity
210.3 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=CC1)SC1=CC=CC=C1)CC#N
Name
Quantity
210 mL
Type
reactant
Smiles
O
Name
Quantity
210 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
210 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 20 hours
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The organic phase is washed successively with water and aqueous sodium carbonate solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phase is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue recrystallised from benzene

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C(=CC1)SC1=CC=CC=C1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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